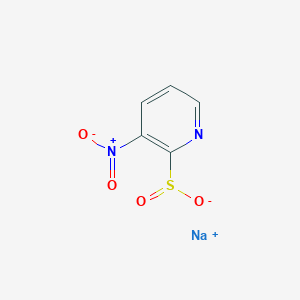![molecular formula C8H8ClN3S B13115924 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 64609-32-1](/img/structure/B13115924.png)
4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64609-32-1 |
|---|---|
Molekularformel |
C8H8ClN3S |
Molekulargewicht |
213.69 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4-3-10-7-5(4)6(9)11-8(12-7)13-2/h3H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
GJMHCKTYEIFVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C(=NC(=N2)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)







